molecular formula C15H23NO B14831761 2-Tert-butyl-3-cyclopropoxy-4-isopropylpyridine

2-Tert-butyl-3-cyclopropoxy-4-isopropylpyridine

Katalognummer: B14831761
Molekulargewicht: 233.35 g/mol
InChI-Schlüssel: WNGDNMCHXMCJFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tert-butyl-3-cyclopropoxy-4-isopropylpyridine is an organic compound with the molecular formula C15H23NO It is a pyridine derivative characterized by the presence of tert-butyl, cyclopropoxy, and isopropyl groups attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-cyclopropoxy-4-isopropylpyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable aldehydes and ammonia or amines.

    Introduction of Substituents: The tert-butyl, cyclopropoxy, and isopropyl groups are introduced through alkylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, followed by the addition of the appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Tert-butyl-3-cyclopropoxy-4-isopropylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or amines replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) followed by the addition of alkyl halides.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Tert-butyl-3-cyclopropoxy-4-isopropylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Tert-butyl-3-cyclopropoxy-4-isopropylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl, cyclopropoxy, and isopropyl groups can influence the compound’s binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Tert-butyl-4-cyclopropoxy-3-isopropylpyridine: Similar structure but with different positioning of substituents.

    4-Tert-butylphenol: Contains a tert-butyl group attached to a phenol ring.

    tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Contains a tert-butyl group attached to a piperidine ring.

Uniqueness

2-Tert-butyl-3-cyclopropoxy-4-isopropylpyridine is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H23NO

Molekulargewicht

233.35 g/mol

IUPAC-Name

2-tert-butyl-3-cyclopropyloxy-4-propan-2-ylpyridine

InChI

InChI=1S/C15H23NO/c1-10(2)12-8-9-16-14(15(3,4)5)13(12)17-11-6-7-11/h8-11H,6-7H2,1-5H3

InChI-Schlüssel

WNGDNMCHXMCJFC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=NC=C1)C(C)(C)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.